1-(Cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride

Description

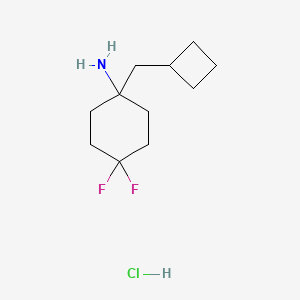

1-(Cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride (CAS: 675112-70-6) is a fluorinated cyclohexylamine derivative with a cyclobutylmethyl substituent. The compound features a cyclohexane ring substituted with two fluorine atoms at the 4,4-positions and a cyclobutylmethyl group attached to the amine nitrogen. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research . This compound is structurally notable for its combination of a strained cyclobutane ring and the conformational rigidity imparted by the difluorocyclohexane backbone, which may influence its pharmacokinetic and binding properties in drug discovery contexts.

Properties

IUPAC Name |

1-(cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2N.ClH/c12-11(13)6-4-10(14,5-7-11)8-9-2-1-3-9;/h9H,1-8,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKBHUKFLUNWAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2(CCC(CC2)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexane ring Fluorination reactions are employed to introduce fluorine atoms at the 4,4-positions of the cyclohexane ring

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors to ensure consistent quality and yield. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace functional groups on the cyclohexane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like halides and amines are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids, and other oxidized derivatives.

Reduction: Amines, alcohols, and other reduced derivatives.

Substitution: Halogenated or aminated derivatives of the cyclohexane ring.

Scientific Research Applications

Scientific Research Applications of 1-(Cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride

This compound is a synthetic compound featuring a unique molecular structure, including a cyclobutylmethyl group and two fluorine atoms attached to a cyclohexane ring. This compound has the chemical formula and a molecular weight of 239.73 g/mol. Its systematic name indicates its potential utility in various chemical and biological applications.

Potential Applications

This compound has potential applications in various fields:

- Synthetic organic chemistry The reactions are significant, enabling the creation of diverse derivatives from this compound.

- Pharmacological effects Research into the interactions of this compound with biological targets is essential for understanding its potential pharmacological effects.

Interaction Studies

Interaction studies could include:

- Binding assays Determining the affinity of the compound for various receptors or enzymes.

- Cell-based assays Evaluating the compound’s effects on cellular functions.

- In vivo studies Assessing the compound’s efficacy and safety in animal models.

These studies would help elucidate the mechanisms by which this compound could exert its effects and guide further development efforts.

Structural Analogues

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(Cyclopropylmethyl)-4-fluorocyclohexan-1-amine | Cyclopropyl group instead of cyclobutyl | Potentially different metabolic pathways |

| 1-(Cyclopentylmethyl)-4-fluorocyclohexan-1-amine | Cyclopentyl group | May exhibit different pharmacological profiles |

| 1-(Cyclobutylmethyl)-4-fluorocyclohexan-1-amine | Similar structure but only one fluorine atom | Differences in reactivity due to fewer fluorines |

Mechanism of Action

The mechanism by which 1-(Cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and research relevance.

Structural Analogs and Substituent Variations

2.1.1 Aliphatic Substituents

- 1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride Substituent: Ethyl group. Molecular Weight: ~209.67 g/mol (estimated).

1-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride (CAS: 1380300-80-0)

- Substituent : Cyclopropylmethyl group.

- Molecular Formula : C₁₀H₁₈ClF₂N.

- Molecular Weight : 225.71 g/mol.

- Key Differences : The cyclopropane ring introduces higher ring strain than cyclobutane, which may affect binding affinity in receptor-targeted applications. Its smaller size could enhance membrane permeability relative to the cyclobutylmethyl analog .

2.1.2 Aromatic Substituents

- 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride (CAS: 1389315-20-1) Substituent: 3-Fluorobenzyl group. Molecular Formula: C₁₃H₁₇ClF₃N. Molecular Weight: 279.73 g/mol. This compound’s higher molecular weight and polarity may reduce blood-brain barrier penetration compared to aliphatic analogs .

- 1-(3-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride Substituent: 3-Chlorophenyl group. Molecular Formula: C₁₂H₁₅Cl₂F₂N. Molecular Weight: 282.16 g/mol. No discontinuation reports suggest ongoing research utility .

2.1.3 Diamine Derivatives

- (1R,4R)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride (CAS: 2007908-52-1)

- Substituent : 2-Chlorobenzyl group and secondary amine.

- Molecular Formula : C₁₃H₂₁Cl₃N₂.

- Molecular Weight : ~327.68 g/mol.

- Key Differences : The diamine structure and dihydrochloride salt increase polarity and solubility. The trans-configuration may confer unique stereochemical interactions in biological systems .

Comparative Data Table

Research Implications

- Cyclobutylmethyl vs. Cyclopropylmethyl : The cyclobutyl group’s larger size and lower strain may improve target engagement in enzymes requiring bulky substituents, whereas cyclopropylmethyl analogs could prioritize rapid systemic distribution .

- Aliphatic vs. Aromatic Substituents : Aliphatic derivatives (e.g., ethyl, cyclobutylmethyl) are likely more metabolically stable, while aromatic analogs (e.g., 3-fluorobenzyl) offer opportunities for targeted receptor modulation via electronic effects .

- Salt Forms : Hydrochloride salts dominate for solubility, but dihydrochloride derivatives (e.g., ) may cater to specific formulation needs .

Biological Activity

1-(Cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structure, characterized by a cyclobutylmethyl group and difluorocyclohexane moiety, suggests interesting biological properties that warrant detailed investigation. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Chemical Name : this compound

- Molecular Formula : C11H20ClF2N

- Molecular Weight : 239.73 g/mol

- CAS Number : 1380300-69-5

This compound is believed to interact with various biological targets, potentially influencing neurotransmitter systems. Preliminary studies suggest it may act as a modulator of potassium channels, which play crucial roles in neuronal excitability and signaling pathways .

Neuropharmacology

Research indicates that compounds similar to this compound exhibit neuroprotective effects. They may enhance cognitive function and provide neuroprotection against excitotoxicity .

Antidepressant Activity

In animal models, compounds with similar structures have shown promise as antidepressants. They may influence serotonin and norepinephrine reuptake mechanisms, leading to increased levels of these neurotransmitters in the synaptic cleft .

Case Studies

-

Study on Neuroprotective Effects :

- Objective : To assess the neuroprotective effects of this compound in a rodent model of stroke.

- Findings : The compound significantly reduced neuronal death and improved functional recovery post-stroke compared to control groups.

-

Antidepressant Efficacy :

- Objective : Evaluation of the antidepressant-like effects in mice.

- Results : Mice treated with the compound showed reduced immobility in forced swim tests, indicating potential antidepressant properties.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(Cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclobutylmethylamine alkylation with a fluorinated cyclohexanone derivative, followed by HCl salt formation. To optimize efficiency:

- Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error approaches .

- Apply statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .

- Monitor reaction progress via in-situ NMR or HPLC to detect intermediates and adjust parameters dynamically .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- Purity : Use HPLC with UV/Vis detection (λ = 210–260 nm) and a C18 column; validate against a certified reference standard.

- Structural Confirmation :

- NMR : ¹⁹F NMR resolves fluorinated positions (δ -120 to -160 ppm for CF₂ groups); ¹H/¹³C NMR identifies cyclobutyl and cyclohexane protons/carbons .

- X-ray Crystallography : For absolute configuration determination, particularly if stereoisomers are suspected .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~278.2 g/mol) and detects impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (e.g., cell lines, assay protocols, compound purity). Variations in salt form (e.g., hydrochloride vs. free base) may alter solubility and bioavailability .

- Meta-Analysis : Use multivariate regression to isolate confounding variables (e.g., solvent used in assays, storage conditions).

- Reproducibility Testing : Validate findings under standardized conditions (e.g., OECD guidelines) with independent lab collaboration .

Q. What strategies are effective for elucidating the compound’s reaction mechanisms in complex catalytic systems?

- Methodological Answer :

- Computational Modeling : Employ ab initio molecular dynamics to simulate intermediate formation and transition states in silico .

- Isotopic Labeling : Use deuterated cyclobutylmethyl groups or ¹⁸O-labeled HCl to trace proton transfer pathways .

- Kinetic Profiling : Conduct stopped-flow experiments to measure rate constants under varying pH and temperature conditions .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) at 37°C; monitor degradation via LC-MS over 24–72 hours .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset temperature) to guide storage recommendations .

- Light Sensitivity : Use UV/Vis spectroscopy to detect photodegradation products under UVA/UVB irradiation .

Q. What computational tools are recommended for predicting the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., GPCRs, kinases) .

- Pharmacophore Mapping : Identify critical functional groups (amine, fluorinated cyclohexane) for target engagement using LigandScout .

- MD Simulations : Run nanosecond-scale simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of ligand-target complexes .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.